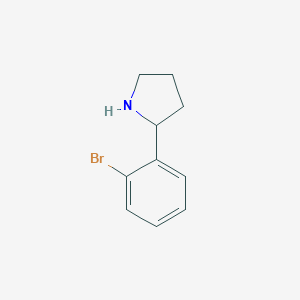

2-(2-Bromofenil)pirrolidina

Descripción general

Descripción

2-(2-Bromophenyl)pyrrolidine is a compound with the CAS Number: 129540-24-5 and Linear Formula: C10H12BrN . It has a molecular weight of 226.12 . The IUPAC name for this compound is 2-(2-bromophenyl)pyrrolidine .

Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)pyrrolidine has been reported in the literature. The basified aqueous was extracted with ethyl acetate, the combined organics washed with brine, dried with sodium sulfate, evaporated and chromatographed on silica gel eluting with methylene chloride-ethanol to give 2-(2-Bromophenyl)pyrrolidine.Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)pyrrolidine has been determined by x-ray crystallography and computational simulations . The distal phenyl group of the molecule binds to the active site of cyclophilin A .Chemical Reactions Analysis

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .Physical And Chemical Properties Analysis

2-(2-Bromophenyl)pyrrolidine is a colorless or white to yellow solid or liquid . It has a density of 1.009g/cm3 , a boiling point of 298.9ºC at 760 mmHg , and a flash point of 120.6ºC .Aplicaciones Científicas De Investigación

Inhibidores de ABAD en la química medicinal

- Aplicaciones: Estos inhibidores encuentran relevancia en el tratamiento de enfermedades como el Alzheimer y el cáncer . Su estructura única, facilitada por la 2-(2-Bromofenil)pirrolidina, mejora sus propiedades inhibidoras de ABAD.

Inhibidores de Bcl-2 para la gestión de enfermedades

- Implicaciones terapéuticas: Estos inhibidores son prometedores para abordar enfermedades relacionadas con Bcl-2 .

Bloque de construcción de la química orgánica

- Usos potenciales: Ofrece aplicaciones en el descubrimiento de fármacos y la ciencia de los materiales debido a su reactividad y estabilidad únicas .

Serie de compuestos híbridos

- Propiedades bioactivas: Estos compuestos exhiben diversas bioactividades, lo que los hace relevantes para el descubrimiento y desarrollo de fármacos .

Moléculas bioactivas basadas en el anillo de pirrolidina

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Bromophenyl)pyrrolidine are enzymes such as Amyloid Binding Alcohol Dehydrogenase (ABAD) and Bcl-2 . ABAD is a key enzyme involved in the pathogenesis of Alzheimer’s disease and certain types of cancer . Bcl-2 is a protein that regulates cell death (apoptosis), and its dysregulation is implicated in various diseases, including cancers and autoimmune disorders .

Mode of Action

2-(2-Bromophenyl)pyrrolidine interacts with its targets by modulating their activity. In the case of ABAD, it acts as a non-competitive inhibitor . This means that it binds to the enzyme at a site other than the active site, changing the enzyme’s shape and making it less effective. The compound’s specific structure and functional groups enable it to interact effectively with the target enzyme .

Biochemical Pathways

It is known that pyrrolidine derivatives, which include 2-(2-bromophenyl)pyrrolidine, exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound enhances its stability and bioactivity, which could potentially influence its pharmacokinetic properties .

Result of Action

The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins . This suggests that they could form a novel class of inhibitors with potential efficacy against resistant mutations. The application of 2-(2-Bromophenyl)pyrrolidine in drug development signifies a crucial advancement in creating therapeutics for various debilitating conditions .

Action Environment

The action environment of 2-(2-Bromophenyl)pyrrolidine can influence its action, efficacy, and stability. It is known that the bromine moiety in the compound enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity . These features make 2-(2-Bromophenyl)pyrrolidine an intriguing compound for various research and development endeavors .

Safety and Hazards

Direcciones Futuras

Pyrrolidine derivatives, including 2-(2-Bromophenyl)pyrrolidine, have been the subject of recent advancements in pharmacology . They are fundamental components of the skeletal structure of many bioactive molecules . Future research will likely continue to explore these compounds for their potential therapeutic applications .

Análisis Bioquímico

Biochemical Properties

2-(2-Bromophenyl)pyrrolidine plays a crucial role in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors, showcasing its potential in treating diseases such as Alzheimer’s and cancer by effectively modulating enzyme activity . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .

Cellular Effects

The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations . It also plays a crucial role in addressing diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .

Molecular Mechanism

2-(2-Bromophenyl)pyrrolidine, as a key component in the synthesis of ABAD inhibitors, plays a crucial role in enhancing their ABAD inhibitory properties . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .

Propiedades

IUPAC Name |

2-(2-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLGMIVYENBFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391203 | |

| Record name | 2-(2-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129540-24-5 | |

| Record name | 2-(2-Bromophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129540-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

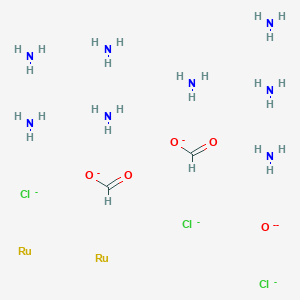

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

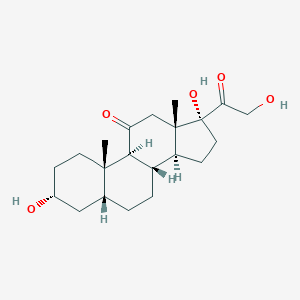

![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)

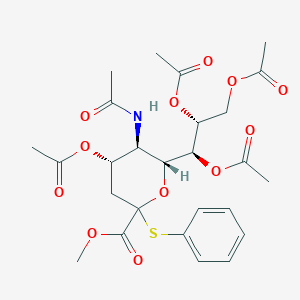

![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)